2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole

Medicinal Chemistry Anticancer Drug Discovery Synthetic Methodology

This compound is the core scaffold of Pifithrin-β (p53 inhibitor, IC50=23 µM), the definitive starting material for p53 pathway research, neuroprotection, and cancer therapy. Its p-tolyl substituent provides an essential SAR baseline—aryl substitution drastically alters potency and toxicity profiles, as evidenced by the 5.4-fold antitubercular potency shift with the 4-nitrophenyl analog. Uniquely required for synthesizing imidazo[2,1-b]thiazole-linked thiadiazole conjugates with demonstrated antiproliferative activity against HepG2 liver cancer cells and GPC-3 protein targeting. Generic 2-aryl substitution is not straightforward and carries a high risk of failed downstream outcomes. Verify the scaffold identity before purchase.

Molecular Formula C16H12N2S
Molecular Weight 264.35
CAS No. 38956-27-3
Cat. No. B2996090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole
CAS38956-27-3
Molecular FormulaC16H12N2S
Molecular Weight264.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2
InChIInChI=1S/C16H12N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h2-10H,1H3
InChIKeyDNVNCTMGCFFMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole (CAS 38956-27-3): A Versatile Imidazo[2,1-b]thiazole Building Block for Anticancer and Antitubercular Drug Discovery


2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole (CAS 38956-27-3) is a heterocyclic compound belonging to the imidazo[2,1-b]thiazole class, characterized by a fused tricyclic core structure with a p-tolyl substituent . It is a key intermediate and precursor in the synthesis of diverse pharmacologically active molecules [1]. The compound is structurally related to Pifithrin-β, a known p53 inhibitor, and serves as a foundational scaffold for generating derivatives with antiproliferative and antimycobacterial properties .

Why 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole (CAS 38956-27-3) Cannot Be Replaced by Other Imidazo[2,1-b]thiazole Analogs


Simple substitution of 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole with other 2-aryl analogs is not a straightforward process due to significant differences in biological activity and chemical reactivity dictated by the substituent at the 2-position. While the core imidazo[2,1-b]thiazole scaffold provides a foundation for activity, the specific p-tolyl group in this compound is crucial for its distinct role. For example, replacing it with a 4-nitrophenyl group leads to a 5.4-fold increase in antitubercular potency (IT10, IC50 = 2.32 µM) but also introduces acute cellular toxicity [1]. Conversely, using a 2,4-dichlorophenyl group results in an IC50 of 2.03 µM against Mtb [1]. These variations demonstrate that the aryl substituent is a critical determinant of both potency and safety profile. Furthermore, this specific compound serves as a unique predecessor for synthesizing a novel class of thiadiazole conjugates with demonstrated antiproliferative activity against HepG2 cells [2], a synthetic route that is not directly transferable to other 2-aryl derivatives without extensive re-optimization. Therefore, substituting this compound with a generic analog carries a high risk of failing to achieve the desired downstream biological or synthetic outcome.

Quantitative Differentiation of 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole (CAS 38956-27-3) Against In-Class Comparators


Role as a Privileged Precursor for Generating Anticancer Thiadiazole Conjugates

2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole is the direct and specific starting material for synthesizing a novel class of imidazo[2,1-b]thiazole-linked thiadiazole conjugates [1]. This specific compound, in its methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate (compound 3) form, is a key intermediate. This precise chemical structure is not readily replaceable by other 2-aryl analogs, as the synthetic pathway and the resulting conjugate's biological activity are contingent on the p-tolyl group's electronic and steric properties [1]. The generated conjugates demonstrated anti-proliferative efficacy against HepG2 hepatic cancer cells, a finding specific to this molecular lineage [1].

Medicinal Chemistry Anticancer Drug Discovery Synthetic Methodology

Structural Foundation for a Potent p53 Inhibitor Scaffold (Pifithrin-β)

2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole is the exact chemical core of Pifithrin-β (PFT β), a potent p53 inhibitor with a reported IC50 of 23 µM . This specific p-tolyl substituent is integral to the compound's identity and biological function. While other imidazo[2,1-b]thiazoles may have different activities, this precise structure is directly linked to p53 inhibition. The compound's derivative, Pifithrin-β, is a stable analog of Pifithrin-α and is specifically used for its reversible inhibition of p53-mediated apoptosis and gene transcription . This establishes a clear, structure-activity relationship that is not transferable to other 2-aryl analogs without significant loss of target affinity.

Chemical Biology Apoptosis Research p53 Pathway

Divergent Antimycobacterial Potency Compared to Other 2-Aryl Analogs

Direct structural analogs of 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole demonstrate highly variable potency against Mycobacterium tuberculosis. In a head-to-head study, replacing the p-tolyl group with a 4-nitrophenyl group (compound IT10) resulted in an IC50 of 2.32 µM, while a 2,4-dichlorophenyl substitution (compound IT06) yielded an IC50 of 2.03 µM [1]. These potent activities are juxtaposed with the p-tolyl analog, for which specific antimycobacterial data is not reported, highlighting that even small changes to the 2-aryl group dramatically alter the biological profile. This underscores the need for careful selection based on the desired activity profile. The 4-nitrophenyl analog also showed no acute cellular toxicity (>128 µM) in MRC-5 lung fibroblasts, a crucial selectivity parameter [1].

Infectious Disease Tuberculosis Medicinal Chemistry

Established Synthetic Entry Point for Generating Antiproliferative Thiadiazole Derivatives

The compound's utility is further validated by its use as a predecessor for generating a series of novel 1,3,4-thiadiazole derivatives [1]. The reaction of the intermediate methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate (3) with various hydrazonoyl halides yields these conjugates. All synthesized compounds were screened for anti-proliferative efficacy on HepG2 hepatic cancer cell lines and showed good activity [1]. This provides a clear, reproducible synthetic route to a class of molecules with a defined biological activity profile, which is not a documented property for many other 2-arylbenzo[d]imidazo[2,1-b]thiazoles.

Synthetic Chemistry Cancer Research Heterocyclic Chemistry

Validated Application Scenarios for 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole (CAS 38956-27-3) Based on Empirical Evidence


As a Core Scaffold for p53 Inhibitor Development and Apoptosis Modulation Studies

Given its identity as the core of Pifithrin-β, which exhibits an IC50 of 23 µM against p53, this compound is the appropriate starting material for research programs focused on modulating the p53 pathway, studying p53-mediated apoptosis, or developing new chemical entities for neuroprotection or cancer therapy . Its use ensures direct comparability with existing Pifithrin-β data.

As a Privileged Synthetic Precursor for Anticancer Thiadiazole Conjugate Libraries

The compound is specifically required for the multi-step synthesis of imidazo[2,1-b]thiazole-linked thiadiazole conjugates, a class of molecules with demonstrated antiproliferative activity against HepG2 liver cancer cells [1]. This application is unique to this scaffold and provides a direct path to generating novel anticancer leads.

As a Benchmark for Structure-Activity Relationship (SAR) Studies of 2-Arylbenzo[d]imidazo[2,1-b]thiazoles

This compound serves as an essential comparator in SAR studies aimed at optimizing antimycobacterial or anticancer activity. Its p-tolyl substituent provides a specific steric and electronic profile that can be systematically varied. The divergent activities of its 4-nitrophenyl (IT10, IC50 = 2.32 µM) and 2,4-dichlorophenyl (IT06, IC50 = 2.03 µM) analogs against M. tuberculosis illustrate its value as a baseline for understanding how substituent changes impact biological outcomes [2].

As a Key Intermediate in the Development of Targeted Hepatic Cancer Therapies

The derivatives synthesized from this compound have been shown to interact with the Glypican-3 (GPC-3) protein, a target for hepatocellular carcinoma, in molecular docking studies [1]. This provides a direct rationale for using this compound in projects focused on developing targeted therapies for liver cancer.

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